O-2093

Description

Overview of Endocannabinoid Signaling and Homeostasis in Biological Systems

Endocannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) function as signaling molecules that are typically synthesized on demand in response to specific stimuli taylorandfrancis.comfrontiersin.orgopenaccessjournals.comnih.gov. Following their synthesis and release, endocannabinoids interact with cannabinoid receptors, primarily CB1 and CB2, to modulate a wide array of physiological processes, including neurotransmission, mood, pain sensation, appetite, and immune function wikipedia.orgnih.govmdpi.comcannakeys.comscielo.org.mx. The transient nature of endocannabinoid signaling is critical for their role as neuromodulators and in maintaining cellular and systemic homeostasis wikipedia.orgresearchgate.netcannakeys.com. The rapid termination of endocannabinoid action is primarily achieved through cellular uptake mechanisms and subsequent enzymatic degradation nih.govtaylorandfrancis.comfrontiersin.orgopenaccessjournals.comresearchgate.net.

Rationale for Pharmacological Targeting of Anandamide Reuptake

The deactivation of anandamide is mediated by two main processes: cellular uptake across the plasma membrane and intracellular hydrolysis, primarily by the enzyme fatty acid amide hydrolase (FAAH) nih.govtaylorandfrancis.comfrontiersin.orgopenaccessjournals.comresearchgate.net. While FAAH is well-characterized, the mechanism and proteins involved in anandamide cellular uptake are still areas of active research, often referred to as a carrier-mediated or facilitated transport process involving a purported anandamide membrane transporter (AMT) nih.govopenaccessjournals.comresearchgate.netresearchgate.net.

Pharmacological intervention targeting the ECS components, including the enzymes responsible for endocannabinoid degradation or the transporters involved in their reuptake, offers a strategy to modulate endocannabinoid tone nih.govopenaccessjournals.comnih.gov. Inhibiting the cellular uptake of anandamide is hypothesized to increase its extracellular concentration, thereby enhancing its interaction with cannabinoid receptors and prolonging its signaling duration nih.govopenaccessjournals.comnih.gov. This approach is considered a potential therapeutic avenue to leverage the beneficial effects of elevated endogenous anandamide levels without directly activating cannabinoid receptors with exogenous compounds, which can sometimes lead to undesirable side effects openaccessjournals.comnih.gov. Targeting anandamide reuptake aims to potentiate the effects of the endogenous ligand in a spatially and temporally controlled manner, reflecting the natural dynamics of endocannabinoid signaling openaccessjournals.comnih.gov.

Properties

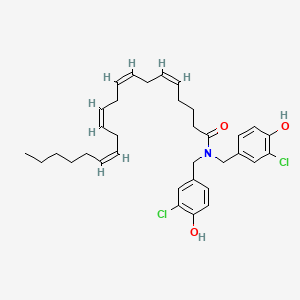

IUPAC Name |

(5Z,8Z,11Z,14Z)-N,N-bis[(3-chloro-4-hydroxyphenyl)methyl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H43Cl2NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-34(40)37(26-28-20-22-32(38)30(35)24-28)27-29-21-23-33(39)31(36)25-29/h6-7,9-10,12-13,15-16,20-25,38-39H,2-5,8,11,14,17-19,26-27H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJQDZXKLCOTGV-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)N(CC1=CC(=C(C=C1)O)Cl)CC2=CC(=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N(CC1=CC(=C(C=C1)O)Cl)CC2=CC(=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

O 2093 As a Selective Anandamide Uptake Inhibitor

Elucidation of O-2093's Primary Mechanism of Action: Selective Inhibition of Anandamide Cellular Uptake

The termination of anandamide signaling is a critical process involving its transport from the synaptic cleft into the cell. acs.org This process is thought to be mediated by a facilitated cellular reuptake mechanism. acs.org O-2093 is recognized as a selective inhibitor of this anandamide reuptake process. nih.gov Its mechanism is distinct from that of many other compounds that indirectly affect anandamide levels, such as inhibitors of the enzyme Fatty Acid Amide Hydrolase (FAAH). nih.govnih.gov

The potency of O-2093 as an inhibitor of anandamide cellular uptake has been quantified in vitro using rat basophilic leukemia (RBL-2H3) cells. These cells are a common model for studying this process. In assays measuring the uptake of radiolabeled anandamide ([14C]AEA), O-2093 demonstrated a half-maximal inhibitory concentration (IC50) of 16.5 μM. nih.gov

Subsequent research involving chemical modifications of O-2093 led to the synthesis of analogs with significantly increased potency. For instance, the compound O-3246, which has a very minor structural difference from O-2093, was found to be approximately 12 times more potent, with an IC50 of 1.4 μM for the inhibition of AEA uptake under the same experimental conditions. nih.gov This highlights the structural sensitivity of the target responsible for anandamide uptake.

| Compound | Anandamide Uptake Inhibition (IC50) | Source |

|---|---|---|

| O-2093 | 16.5 μM | nih.gov |

| O-3246 | 1.4 μM | nih.gov |

The precise mechanism of anandamide transport across the cell membrane remains a subject of scientific debate. One hypothesis proposes the existence of a specific anandamide membrane transporter (AMT). wikipedia.orgnih.gov Evidence for this includes the saturability and temperature dependency of anandamide accumulation in some studies. nih.gov The activity of O-2093 and its more potent analogs lends indirect support to the existence of a specific transporter protein. nih.gov The dramatic increase in potency resulting from a subtle structural change (as seen between O-2093 and O-3246) is more indicative of a specific ligand-protein interaction than a non-specific process. nih.gov

However, an alternative hypothesis suggests that anandamide uptake is a process of simple diffusion driven by its intracellular metabolism, primarily by the enzyme FAAH. nih.govnih.gov Studies have shown that in cells lacking FAAH, the effect of some uptake inhibitors is greatly diminished. nih.gov Furthermore, some research indicates that at very short time points, before metabolism can significantly occur, anandamide uptake appears unsaturable, which is characteristic of passive diffusion. nih.gov While a specific transporter protein has not been definitively isolated, the pharmacological effects of selective inhibitors like O-2093 suggest that one or more specific proteins are involved in facilitating this process. nih.govwikipedia.org

Assessment of O-2093's Molecular Target Selectivity and Off-Target Interactions

A crucial aspect of a pharmacological tool's utility is its selectivity. O-2093 has been evaluated against several key molecular targets within the endocannabinoid system to determine its specificity as an uptake inhibitor. nih.gov

The primary targets of anandamide are the cannabinoid receptors CB1 and CB2. nih.gov These G protein-coupled receptors mediate most of the physiological effects of cannabinoids. nih.gov To ensure that the effects of O-2093 are due to increased anandamide levels and not direct receptor activation, its binding affinity for human CB1 and CB2 receptors was assessed.

O-2093 exhibits very low affinity for both cannabinoid receptors. nih.gov In competitive binding assays using membranes from cells overexpressing the human receptors, O-2093 displayed a binding affinity (Ki) of 1.3 μM for CB1 and 7.9 μM for CB2. nih.gov These micromolar-range values indicate a weak interaction, confirming that O-2093 does not act as a direct cannabinoid receptor agonist at concentrations where it effectively inhibits anandamide uptake. nih.gov

| Compound | CB1 Receptor Binding (Ki) | CB2 Receptor Binding (Ki) | Source |

|---|---|---|---|

| O-2093 | 1.3 μM | 7.9 μM | nih.gov |

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor, is another target for anandamide. nih.govmdpi.com This non-selective cation channel is involved in pain sensation and thermoregulation. nih.govnih.gov O-2093 was tested for its ability to modulate TRPV1 channel activity by measuring changes in intracellular calcium ([Ca2+]i). The results showed that O-2093 has very low potency and efficacy at TRPV1 channels, with a half-maximal effective concentration (EC50) greater than 10 μM. nih.gov This demonstrates that O-2093 does not significantly interact with TRPV1 channels. nih.gov

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the intracellular degradation of anandamide into arachidonic acid and ethanolamine. nih.govnih.govcapes.gov.br Inhibiting FAAH is a major strategy for increasing endocannabinoid levels. sav.skmdpi.com To confirm that O-2093's mechanism is indeed the inhibition of uptake rather than metabolism, its effect on FAAH activity was measured.

In assays using rat basophilic leukemia (RBL-2H3) cells, O-2093 was found to be a very poor inhibitor of FAAH, with an IC50 value greater than 25 μM. nih.gov This lack of significant FAAH inhibition clearly distinguishes O-2093 from FAAH inhibitors and supports its classification as a selective anandamide cellular uptake inhibitor. nih.gov This selectivity is critical, as it allows for the specific investigation of the role of the anandamide transport process, independent of its enzymatic degradation. nih.gov

| Compound | TRPV1 Modulation (EC50) | FAAH Inhibition (IC50) | Source |

|---|---|---|---|

| O-2093 | >10 μM | >25 μM | nih.gov |

Impact of O-2093 on Endocannabinoid Tone Modulation

The endocannabinoid system (ECS) is a crucial neuromodulatory system that plays a role in regulating a wide array of physiological processes. The levels of endocannabinoids, such as anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are tightly regulated to maintain homeostasis. This regulation occurs through a balance of their synthesis, degradation, and cellular uptake. O-2093 has been identified as a key pharmacological agent that influences this balance by selectively inhibiting the reuptake of AEA. nih.govnih.gov

By blocking the mechanism responsible for transporting AEA from the synaptic cleft back into the cell, O-2093 effectively increases the concentration and prolongs the action of this endocannabinoid at its receptors. nih.gov This modulation of endocannabinoid tone is critical, as elevated levels of AEA can lead to the activation of cannabinoid receptors, thereby influencing various downstream physiological effects. nih.gov

Detailed Research Findings

Scientific investigations have characterized O-2093 as a selective inhibitor of anandamide reuptake. In a key study by Ligresti and colleagues (2006), the in vitro activity of O-2093 was thoroughly examined. The compound was found to inhibit the cellular uptake of radiolabeled AEA in rat basophilic leukemia (RBL-2H3) cells, which are known to possess an active transport mechanism for anandamide. nih.gov

The research determined the half-maximal inhibitory concentration (IC₅₀) of O-2093 for AEA uptake to be 17.3 µM. nih.govmedchemexpress.com This finding quantifies the potency of O-2093 in blocking the anandamide transporter.

Crucially, the selectivity of O-2093 is a defining feature of its pharmacological profile. The same study demonstrated that O-2093 has a very low affinity for the primary cannabinoid receptors, CB₁ and CB₂. nih.gov This indicates that the effects of O-2093 are not due to direct interaction with these receptors but rather a consequence of elevated endogenous anandamide levels.

Furthermore, O-2093 was found to be a very weak inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide. nih.gov The IC₅₀ for FAAH inhibition was reported to be greater than 25 µM, highlighting that O-2093's mechanism of action is distinct from that of FAAH inhibitors, which also increase anandamide levels but through a different pathway. nih.gov

The specificity of O-2093's action is further underscored by comparing it with its structural analogs. For instance, the compound O-3246, which has a very subtle structural difference from O-2093, was found to be a significantly more potent inhibitor of AEA uptake, with an IC₅₀ of 1.4 µM. nih.gov This stark difference in potency resulting from a minor chemical modification provides strong evidence for the existence of a specific protein-mediated transport system for anandamide that these compounds target. nih.gov

While direct in vivo measurements of endocannabinoid level changes induced by O-2093 are not extensively detailed in the available literature, the potentiation of anandamide's effects has been observed. For example, some inhibitors of AEA uptake have been shown to enhance the motor-inhibitory and analgesic effects of exogenously administered anandamide, suggesting that by preventing its reuptake, these inhibitors effectively increase its bioavailability and, consequently, its physiological impact. nih.gov

Interactive Data Table: Pharmacological Profile of O-2093 and Analogs

| Compound | Target | IC₅₀ (µM) | Receptor Affinity (Kᵢ, µM) | Notes |

| O-2093 | Anandamide Reuptake | 17.3 ± 2.0 | CB₁: >10, CB₂: >8 | Selective AEA reuptake inhibitor. nih.govmedchemexpress.com |

| O-2093 | FAAH Hydrolysis | >25 | - | Very low potency as a FAAH inhibitor. nih.gov |

| O-3246 | Anandamide Reuptake | 1.4 | - | A more potent structural analog of O-2093. nih.gov |

| O-2247 | Anandamide Reuptake | >40 | - | A poor inhibitor of AEA uptake. nih.gov |

| O-2248 | Anandamide Reuptake | >40 | - | A poor inhibitor of AEA uptake. nih.gov |

Synthetic Strategies and Structural Derivation of O 2093 and Its Analogs

Established Synthetic Pathways for the Chemical Compound O-2093

The synthesis of O-2093, identified as N-N'-di-(3-chloro-4-hydroxy)benzyl-arachidonamide, involves the coupling of a nitrogen-containing moiety with arachidonic acid or a derivative thereof. While a specific detailed pathway for O-2093 itself was not explicitly detailed in the search results, the synthesis of its analogs was reported to be carried out in a similar manner to that of O-2093.

A related synthetic approach described for the analogs O-2247 and O-2248 involves the synthesis of appropriate secondary amines through the reductive alkylation of 4-chlorobenzaldehyde (B46862) with 2,4-dichlorobenzylamine (B146540) or 2,4-dichloroaniline. This step utilizes triacetoxyborohydride (B8407120) with acetic acid in dichloromethane, yielding the secondary amines in moderate yields (56–62%). Subsequently, condensation of these secondary amines with the acid chloride of arachidonic acid forms the final analog compounds, O-2247 and O-2248. This suggests a general strategy involving the formation of an amide bond between a modified benzylamine (B48309) or aniline (B41778) derivative and arachidonic acid.

Rational Design and Synthesis of Structural Analogs of O-2093

The rational design and synthesis of structural analogs of O-2093 have been pursued with the primary objective of enhancing their inhibitory effects on the putative anandamide (B1667382) membrane transporter. O-2093 served as a lead compound in these investigations. The approach involved systematic chemical modification of the O-2093 structure to explore the impact of these changes on biological activity.

Development of Analogs for Enhanced Anandamide Cellular Uptake Inhibition

Studies have evaluated the ability of O-2093 and its analogs to inhibit the cellular uptake of [14C]AEA in rat basophilic leukaemia (RBL-2H3) cells, a model system where active transport of AEA across the cell membrane has been observed. O-2093 demonstrated inhibition of this uptake with an IC50 of 17.3 ± 2.0 μM, consistent with previous findings.

Several structural analogs were synthesized and tested to identify compounds with improved potency. Among these, O-3246 exhibited significantly enhanced activity, showing an IC50 of 1.4 ± 0.2 μM, making it over 10-fold more potent than O-2093 in this assay. O-3246 achieved 100% inhibition of uptake at a concentration of 5 μM. O-3262 was also found to be quite potent in inhibiting AEA uptake. In contrast, analogs O-2247 and O-2248 were considerably less effective, showing poor inhibition of [14C]AEA cellular uptake with IC50 values greater than 40 μM.

These findings indicate that subtle structural differences between the analogs, such as the minor variation between O-2093 and the more potent O-3246, can significantly influence their efficacy as anandamide uptake inhibitors. The systematic chemical modification of O-2093 successfully led to compounds with increased potency in inhibiting AEA cellular uptake.

The following table summarizes the inhibitory activity of O-2093 and its analogs on [14C]AEA uptake in RBL-2H3 cells:

| Compound | IC50 ([14C]AEA uptake inhibition) |

| O-2093 | 17.3 ± 2.0 μM |

| O-2247 | >40 μM |

| O-2248 | >40 μM |

| O-3246 | 1.4 ± 0.2 μM |

| O-3262 | Quite potent (specific IC50 not provided in snippet) |

Methodologies for Chemical Modification and Analog Generation

The generation of O-2093 analogs primarily involved chemical modifications of the lead structure. As noted, the synthesis of analogs like O-2247 and O-2248 utilized reductive alkylation followed by condensation with arachidonic acid chloride. This highlights the use of standard organic synthesis techniques to introduce variations in the amine portion of the molecule while retaining the arachidonic acid component.

The general strategy involved the chemical modification of the O-2093 structure to systematically alter its properties and assess the impact on AEA uptake inhibition. This aligns with common medicinal chemistry approaches where structural variations are introduced to optimize target interactions and biological activity. While specific detailed synthetic schemes for all analogs (O-3246, O-3262) were not provided in the search results, the indication that their synthesis was carried out similarly to O-2093 suggests the application of related coupling and modification reactions. The development of these analogs demonstrates the application of chemical synthesis methodologies to generate a series of compounds for structure-activity relationship studies focused on anandamide uptake inhibition.

Structure Activity Relationship Sar Studies of O 2093 Derivatives

Comparative Structure-Activity Analysis of O-2093 and More Potent Analogs

O-2093 is recognized as a selective inhibitor of the cellular uptake of the endocannabinoid anandamide (B1667382). nih.gov To enhance its efficacy, a series of structural analogs were synthesized and evaluated. This comparative analysis revealed significant variations in inhibitory potency related to specific structural modifications.

Notably, the analog O-3246, an isomer of O-2093, demonstrated a more than tenfold increase in potency for inhibiting anandamide uptake. nih.gov Another analog, O-3262, which lacks chlorine atoms on both aromatic moieties, exhibited a potency intermediate between that of O-2093 and O-3246. nih.gov Conversely, analogs O-2247 and O-2248, which lack the hydroxyl group on both aromatic rings but retain the chlorine atoms, displayed significantly weaker activity. nih.gov

Table 1: Comparative Inhibitory Activity of O-2093 and Its Analogs on Anandamide Uptake

| Compound | Anandamide Uptake Inhibition (IC₅₀, µM) |

|---|---|

| O-2093 | 17.3 ± 2.0 |

| O-3246 | 1.4 ± 0.2 |

| O-3262 | 2.8 ± 0.3 |

| O-2247 | > 40 |

| O-2248 | > 40 |

Data sourced from studies on [¹⁴C]AEA uptake in RBL-2H3 cells. nih.gov

Identification of Key Structural Determinants Influencing Anandamide Uptake Inhibition

The dramatic differences in activity among O-2093 and its derivatives highlight critical structural elements necessary for potent inhibition of the anandamide transporter. The presence and position of hydroxyl and chloro groups on the aromatic rings are primary determinants of inhibitory efficacy.

The significantly higher potency of O-3246, which differs from O-2093 only in the substitution pattern on one of the aromatic rings, underscores the importance of the specific arrangement of these functional groups. The complete removal of the hydroxyl groups, as seen in O-2247 and O-2248, leads to a near-total loss of inhibitory activity, suggesting that these hydroxyl moieties are crucial for interaction with the anandamide transporter. nih.gov Furthermore, the removal of the chlorine atoms in O-3262, while resulting in a more potent compound than O-2093, does not achieve the potency of O-3246, indicating that the chloro groups also contribute to the binding affinity, albeit to a lesser extent than the hydroxyl groups.

Correlation of Molecular Features with Cannabinoid Receptor and Enzyme Activity Profiles

A crucial aspect of the development of O-2093 derivatives as selective anandamide uptake inhibitors is their activity profile at other components of the endocannabinoid system, namely the cannabinoid receptors (CB1 and CB2) and the primary catabolic enzyme for anandamide, fatty acid amide hydrolase (FAAH).

O-2093 and its analogs generally exhibit low affinity for both CB1 and CB2 receptors, reinforcing their selectivity for the anandamide transporter. nih.gov This is a desirable characteristic for therapeutic agents aimed at enhancing endocannabinoid signaling without the direct psychotropic effects associated with CB1 receptor activation. Similarly, these compounds are very weak inhibitors of FAAH, indicating that their mechanism of action is not through the prevention of anandamide degradation but rather by blocking its transport into cells. nih.gov

Table 2: Cannabinoid Receptor Binding Affinity and FAAH Inhibition of O-2093 and Its Analogs

| Compound | CB1 Receptor Binding (Kᵢ, µM) | CB2 Receptor Binding (Kᵢ, µM) | FAAH Inhibition (IC₅₀, µM) |

|---|---|---|---|

| O-2093 | > 10 | > 10 | > 50 |

| O-3246 | 1.3 ± 0.2 | 1.3 ± 0.2 | > 50 |

| O-3262 | > 10 | 7.9 ± 1.0 | > 50 |

| O-2247 | > 10 | > 10 | > 50 |

| O-2248 | 2.5 ± 0.4 | 4.9 ± 0.7 | 27.9 ± 3.4 |

Data sourced from binding assays with membranes from cells overexpressing human CB1 and CB2 receptors and [¹⁴C]AEA hydrolysis assays in RBL-2H3 cell membranes. nih.gov

Preclinical Pharmacological Evaluation of O 2093 and Its Analogs

In Vitro Pharmacological Characterization of O-2093

The in vitro analysis of O-2093 has focused on its interaction with key components of the endocannabinoid system, including the anandamide (B1667382) transport system and cannabinoid and vanilloid receptors.

Quantitative Cellular Uptake Assays for Anandamide in Model Cell Lines (e.g., RBL-2H3 cells)

Studies utilizing rat basophilic leukemia (RBL-2H3) cells, a well-established model for studying anandamide transport, have demonstrated the inhibitory effect of O-2093 on AEA uptake. nih.gov In these assays, O-2093 was shown to inhibit the cellular uptake of radiolabeled anandamide ([¹⁴C]AEA) with a half-maximal inhibitory concentration (IC₅₀) of 17.3 ± 2.0 μM. nih.gov This finding confirms its role as an inhibitor of the putative anandamide transporter.

| Compound | Cell Line | Assay | IC₅₀ (μM) |

|---|---|---|---|

| O-2093 | RBL-2H3 | [¹⁴C]Anandamide Uptake Inhibition | 17.3 ± 2.0 |

Receptor Binding and Functional Assays for Cannabinoid and Vanilloid Receptors on Overexpressing Cells

To determine the selectivity of O-2093, its binding affinity for cannabinoid receptors (CB1 and CB2) and its functional activity at the transient receptor potential vanilloid type-1 (TRPV1) channel were assessed. nih.gov Receptor binding assays, conducted with membranes from cells overexpressing human CB1 and CB2 receptors, revealed that O-2093 has a low affinity for the CB1 receptor, with a binding affinity (Ki) greater than 10 μM. nih.gov Its affinity for the CB2 receptor was found to be in the range of 1.3 < Ki < 8 μM. nih.gov

Functional assays measuring intracellular calcium concentration ([Ca²⁺]i) in cells overexpressing TRPV1 channels showed that O-2093 has low potency and efficacy at this receptor, with a half-maximal effective concentration (EC₅₀) greater than 10 μM. nih.gov These results indicate that O-2093 is a selective inhibitor of anandamide uptake with weak interactions at cannabinoid and vanilloid receptors.

| Compound | Receptor | Assay Type | Binding Affinity (Ki) / Functional Potency (EC₅₀) (μM) |

|---|---|---|---|

| O-2093 | Human CB1 | Binding Assay | > 10 |

| O-2093 | Human CB2 | Binding Assay | 1.3 - 8 |

| O-2093 | TRPV1 | Functional Assay ([Ca²⁺]i) | > 10 |

In Vivo Efficacy Studies in Established Animal Models

The in vivo evaluation of O-2093 has been conducted in animal models relevant to neurological disorders and the behavioral effects of endocannabinoid system modulation.

Evaluation of O-2093 in Chronic Relapsing Experimental Allergic Encephalomyelitis (CREAE) Mouse Models of Multiple Sclerosis

O-2093 has been investigated for its potential therapeutic effects in the chronic relapsing experimental allergic encephalomyelitis (CREAE) mouse model, a well-established animal model of multiple sclerosis. nih.gov In these studies, O-2093 was assessed for its ability to alleviate limb spasticity, a common symptom of the disease. The findings from these investigations indicated that O-2093 exhibited antispastic activity in CREAE mice, suggesting a potential therapeutic role for anandamide uptake inhibitors in the management of multiple sclerosis-related spasticity. nih.gov

Investigation of O-2093's Activity in Preclinical Behavioral Paradigms Relevant to Endocannabinoid System Modulation

The behavioral effects of O-2093 were examined using the mouse 'tetrad' tests, a series of behavioral assays commonly used to characterize the central effects of cannabinoid receptor agonists. nih.gov This battery of tests includes the assessment of analgesia on a hot plate, immobility on a 'ring', rectal hypothermia, and hypolocomotion in an open field. nih.gov The results of these studies showed that O-2093 was inactive in the 'tetrad' tests at intravenous doses up to 20 mg/kg. nih.gov This lack of activity in the tetrad model further supports the in vitro findings that O-2093 does not directly activate CB1 receptors, which are responsible for mediating the characteristic behavioral effects of classical cannabinoids.

Advanced Research Challenges and Future Directions for O 2093

Definitive Elucidation of the Molecular Identity and Structural Basis of the Anandamide (B1667382) Membrane Transporter

A primary challenge in the field remains the definitive identification of the anandamide membrane transporter (AMT). For over a decade, a significant controversy has persisted regarding the mechanism of anandamide transport into the cell. nih.gov While some have proposed passive diffusion, a substantial body of evidence from activity assays and pharmacological data supports the existence of a specific, protein-mediated facilitated transport process. nih.gov

The nature of this putative transporter is still under investigation, as no gene has been cloned. Research indicates that the transport mechanism is time- and temperature-dependent, saturable at physiological concentrations of anandamide, and operates independently of extracellular ion gradients. The process is crucial as it, along with the subsequent intracellular hydrolysis by fatty acid amide hydrolase (FAAH), terminates AEA signaling. nih.gov

The development of selective inhibitors like O-2093 is critical to resolving this debate. O-2093 selectively inhibits AEA uptake with little to no significant activity at cannabinoid receptors (CB1 and CB2), the TRPV1 vanilloid receptor, or the FAAH enzyme. nih.gov This selectivity allows researchers to pharmacologically isolate and study the transport mechanism. The existence of potent and selective inhibitors provides strong evidence for a specific transporter protein, as such specific inhibition would be unlikely if uptake occurred solely through non-protein-mediated passive diffusion. nih.gov O-2093 and its more potent analogs serve as essential probes to further characterize the transporter's function and ultimately to aid in its molecular identification and structural elucidation.

Strategic Development of Next-Generation Anandamide Uptake Inhibitors Based on O-2093 Scaffolds

O-2093 has served as a foundational lead compound for the rational design and synthesis of next-generation AEA uptake inhibitors with improved potency. nih.gov A key research strategy involves the systematic chemical modification of the O-2093 scaffold to enhance its efficacy at the putative AMT. nih.gov

In one pivotal study, four structural analogs of O-2093 were designed and synthesized: O-2247, O-2248, O-3246, and O-3262. nih.govnih.gov The pharmacological evaluation of these compounds revealed significant insights into the structure-activity relationship (SAR) of this chemical class. While O-2247 and O-2248 were found to be poor inhibitors of AEA cellular uptake, compounds O-3246 and O-3262 demonstrated potent inhibitory activity. nih.govnih.gov

Notably, O-3246, which possesses only a minor structural variation from O-2093, was identified as the most potent inhibitor of AEA uptake reported under the experimental conditions, exhibiting a potency 12 times greater than that of the parent compound. nih.govnih.gov Crucially, these new, more potent analogs retained the high selectivity of O-2093, showing low affinity for CB1 and CB2 receptors, low functional activity at TRPV1 channels, and negligible inhibition of FAAH. nih.govnih.gov

These findings confirm that the O-2093 scaffold is a viable template for creating a new generation of highly potent and selective endocannabinoid uptake inhibitors. nih.gov Such compounds are invaluable research tools and hold potential for future therapeutic applications. nih.gov

| Compound | Anandamide Uptake Inhibition (IC50) | Relative Potency (vs. O-2093) | CB1 Receptor Affinity (Ki) | CB2 Receptor Affinity (Ki) | FAAH Inhibition (IC50) |

|---|---|---|---|---|---|

| O-2093 | 17.3 μM | 1x | >10 μM | ~1.3-8 μM | >25 μM |

| O-3246 | 1.4 μM | ~12x | ~1.3-10 μM | ~1.3-8 μM | >25 μM |

| O-3262 | Potent (IC50 not specified) | Potent | ~1.3-10 μM | ~1.3-8 μM | >25 μM |

| O-2247 | >40 μM | Poor Inhibitor | ~1.3-10 μM | ~1.3-8 μM | >25 μM |

| O-2248 | >40 μM | Poor Inhibitor | ~1.3-10 μM | ~1.3-8 μM | >25 μM |

Prospective Research Methodologies for Comprehensive Analysis of O-2093 and Related Endocannabinoid System Modulators

A multi-faceted methodological approach is essential for the comprehensive analysis of O-2093 and other modulators of the endocannabinoid system. This involves a combination of in vitro and in vivo techniques to determine potency, selectivity, and physiological effects.

In Vitro Characterization: The initial analysis relies on a suite of in vitro assays. nih.govnih.gov

Binding Assays: Radioligand binding assays using membranes from cells overexpressing human CB1 and CB2 receptors are employed to determine the affinity of the compounds for cannabinoid receptors and establish their selectivity. nih.govnih.gov

Functional Assays: To rule out off-target effects, functional assays are conducted. For instance, the activity of O-2093 and its analogs at TRPV1 channels is assessed by measuring changes in intracellular calcium concentrations ([Ca2+]i). nih.govnih.gov

Uptake and Hydrolysis Assays: The core activity of these compounds is quantified using cellular uptake and enzyme hydrolysis assays. Typically, rat basophilic leukemia (RBL-2H3) cells are incubated with radiolabeled anandamide ([14C]AEA) in the presence of the test compound to measure the inhibition of AEA cellular uptake. nih.govnih.gov Parallel assays are run to measure the inhibition of FAAH-mediated hydrolysis. nih.govnih.gov

In Vivo Assessment: Following in vitro characterization, in vivo models are used to evaluate the physiological consequences and potential for cannabimimetic side effects. nih.govnih.gov

Mouse 'Tetrad' Test: This is a standard battery of tests used to screen for central CB1 receptor-mediated effects. It includes assessments for analgesia (hot plate test), catalepsy (ring immobility test), hypothermia (rectal temperature), and hypolocomotion (open field test). nih.govnih.gov O-2093 and its potent analogs were found to be inactive in these tests, confirming their lack of central cannabimimetic side effects. nih.govnih.gov

Disease Models: To explore potential therapeutic efficacy, specific animal models of disease are utilized. For example, the antispastic activity of O-2093 and its analogs was demonstrated in the chronic relapsing experimental allergic encephalomyelitis (CREAE) mouse model of multiple sclerosis. nih.govnih.gov This methodology helps to link the in vitro mechanism of action (AEA uptake inhibition) to a tangible in vivo therapeutic effect. nih.gov

Structure-Activity Relationship (SAR) Analysis: This overarching methodology involves synthesizing a series of structurally related analogs and comparing their biological activities to identify the chemical moieties essential for potency and selectivity. nih.govnih.gov The systematic modification of the O-2093 scaffold is a prime example of this approach, which guides future drug design. nih.gov

| Methodology | Purpose | Example Application |

|---|---|---|

| Radioligand Binding Assays | Determine affinity for specific receptors (e.g., CB1, CB2). | Confirming low affinity of O-2093 analogs for cannabinoid receptors. |

| Cellular [14C]AEA Uptake Assays | Quantify inhibition of the anandamide transporter. | Determining the IC50 values for O-2093 and O-3246. |

| FAAH Hydrolysis Assays | Assess inhibition of the primary AEA-degrading enzyme. | Demonstrating the selectivity of O-2093 over FAAH inhibition. |

| TRPV1 Functional Assays | Evaluate off-target activity at vanilloid receptors. | Showing O-2093 analogs have low potency at TRPV1 channels. |

| Mouse 'Tetrad' Test | Screen for in vivo central cannabimimetic (CB1-mediated) effects. | Confirming the lack of psychoactive side effects for O-2093 and its analogs. |

| CREAE Mouse Model | Evaluate in vivo therapeutic potential in a disease model. | Demonstrating the antispastic effects of potent AEA uptake inhibitors. |

Q & A

Q. What is the primary mechanism of action of O-2093 in inhibiting anandamide (AEA) reuptake?

O-2093 selectively inhibits AEA cellular reuptake by targeting the putative AEA membrane transporter without activating CB1 or TRPV1 receptors or inhibiting fatty acid amide hydrolase (FAAH). This was demonstrated in rat basophilic leukemia (RBL-2H3) cell assays using [14C]AEA uptake measurements, where O-2093 showed an IC50 of 17.3 μM. Researchers should prioritize cellular uptake assays and receptor binding studies to confirm specificity .

Q. Which experimental models are most suitable for studying O-2093’s anti-spasticity effects?

The chronic relapsing experimental allergic encephalomyelitis (CREAE) mouse model, a multiple sclerosis (MS) surrogate, is the gold standard for evaluating O-2093’s anti-spasticity effects. Intravenous administration (3–30 mg kg⁻¹) in CREAE mice reduces limb spasticity without cannabimimetic side effects. Researchers must include control groups (e.g., vehicle-treated CREAE mice) and use standardized spasticity scoring protocols .

Q. How is O-2093 synthesized, and what purity criteria are required for reproducibility?

O-2093 is synthesized via condensation of secondary amines (derived from 4-chlorobenzaldehyde and 2,4-dichlorobenzylamine) with arachidonic acid chloride. Purity (≥95%) is verified through nuclear magnetic resonance (NMR), thin-layer chromatography (TLC), mass spectrometry, and elemental analysis. Researchers should replicate synthesis under inert conditions (e.g., nitrogen atmosphere) and store compounds at −20°C .

Advanced Research Questions

Q. How can structural analogs of O-2093 be optimized to enhance AEA uptake inhibition?

Systematic modifications of O-2093’s aromatic and aliphatic regions (e.g., O-3246, with subtle structural changes) increased AEA uptake inhibition potency by 12-fold (IC50 = 1.4 μM). Advanced studies should employ molecular docking simulations to predict transporter interactions and validate findings with in vitro uptake assays .

Q. What experimental design considerations resolve contradictions in reported IC50 values for O-2093?

Discrepancies in IC50 values (e.g., 17.3 μM vs. 1.4 μM for analogs) may arise from differences in cell lines (RBL-2H3 vs. other models) or assay conditions (e.g., incubation time, AEA concentration). Researchers should standardize protocols, use internal controls (e.g., known inhibitors), and report detailed methodological parameters (e.g., cell density, temperature) .

Q. How can researchers address the low bioavailability of O-2093 in preclinical studies?

O-2093’s poor solubility and first-pass metabolism limit bioavailability. Advanced strategies include:

Q. What statistical methods are recommended for analyzing dose-response data in O-2093 studies?

Non-linear regression models (e.g., log[inhibitor] vs. normalized response) should be used to calculate IC50 values. For in vivo spasticity data, apply mixed-effects models to account for repeated measures in CREAE mice. Include confidence intervals and effect sizes to ensure reproducibility .

Q. How do O-2093’s off-target effects influence experimental outcomes in neurological models?

Although O-2093 lacks CB1/TRPV1 activity, researchers must screen for off-target interactions (e.g., with other endocannabinoid transporters or enzymes) using high-throughput binding assays. Include negative controls (e.g., CB1 knockout mice) to isolate mechanistic pathways .

Methodological Best Practices

- Data Validation : Replicate key findings (e.g., IC50 values) across independent labs and publish raw data in supplementary materials .

- Ethical Reporting : Adhere to ARRIVE guidelines for animal studies, including randomization and blinding in CREAE experiments .

- Interdisciplinary Collaboration : Combine pharmacological assays with computational modeling to predict structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.